![molecular formula C13H22NO5P B6605887 methyl[1-(oxolan-2-yl)-2-phenylethyl]amine; phosphoric acid CAS No. 2241142-36-7](/img/structure/B6605887.png)
methyl[1-(oxolan-2-yl)-2-phenylethyl]amine; phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine; phosphoric acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a methyl group attached to a 1-(oxolan-2-yl)-2-phenylethylamine moiety, combined with phosphoric acid. Its structure suggests potential utility in organic synthesis, pharmaceuticals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[1-(oxolan-2-yl)-2-phenylethyl]amine typically involves the reaction of 1-(oxolan-2-yl)-2-phenylethylamine with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the methylation process. Common solvents used in this reaction include methanol or ethanol, and the reaction temperature is usually maintained between 0°C to 50°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of methyl[1-(oxolan-2-yl)-2-phenylethyl]amine; phosphoric acid involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process often employs catalysts to enhance the reaction rate and improve yield. The final product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine; phosphoric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine; phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl[1-(oxolan-2-yl)-2-phenylethyl]amine; phosphoric acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine; sulfuric acid
- Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine; hydrochloric acid
Uniqueness
Methyl[1-(oxolan-2-yl)-2-phenylethyl]amine; phosphoric acid is unique due to its combination with phosphoric acid, which imparts distinct chemical properties and reactivity compared to its analogs with sulfuric or hydrochloric acid. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-methyl-1-(oxolan-2-yl)-2-phenylethanamine;phosphoric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.H3O4P/c1-14-12(13-8-5-9-15-13)10-11-6-3-2-4-7-11;1-5(2,3)4/h2-4,6-7,12-14H,5,8-10H2,1H3;(H3,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRNAYFGYQLFIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2CCCO2.OP(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22NO5P |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-hydroxyethyl)(methyl)amino]benzamide](/img/structure/B6605804.png)
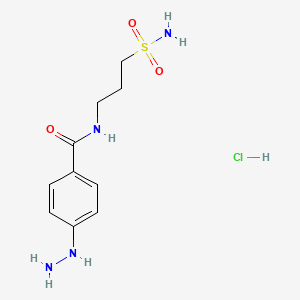
![tert-butyl N-{8-amino-5-oxaspiro[3.5]nonan-2-yl}carbamate](/img/structure/B6605822.png)
![rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans](/img/structure/B6605838.png)
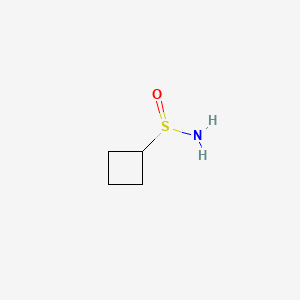
![3-[(1Z)-(diethylamino)(methoxy)methylidene]-1-(3-ethoxypropyl)thiourea](/img/structure/B6605846.png)

![2-chloro-5,5-dimethyl-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6605870.png)
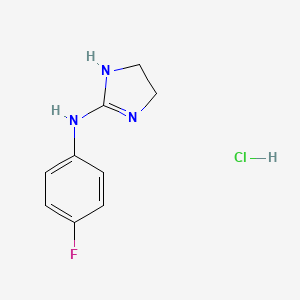
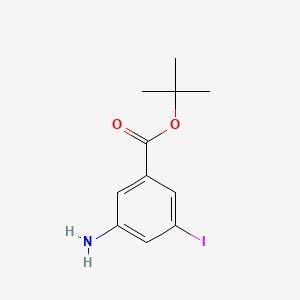
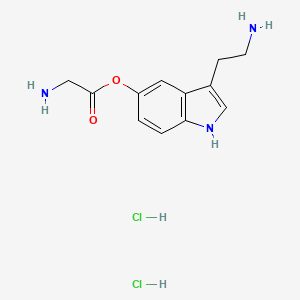
![2-[(dimethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B6605913.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605923.png)
![4-chloro-N-[2,2,2-trichloro-1-(5-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6605926.png)
